Product packaging for 2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one(Cat. No.:CAS No. 55361-92-7)

2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one

Cat. No.: B11844592
CAS No.: 55361-92-7
M. Wt: 282.25 g/mol
InChI Key: HDHFHJAEDFXEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one is a chemical compound based on the versatile 4H-chromene (benzopyran) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This compound features a 4-chromen-4-one core substituted with a 2-amino-5-nitrophenyl group, a structure that aligns with derivatives investigated for significant pharmacological activities. Researchers value the 4H-chromene core for its broad utility in developing novel therapeutic agents. Scientific literature indicates that analogs of this scaffold exhibit a wide spectrum of biological activities, including anticancer properties through mechanisms such as tubulin binding inhibition, induction of G2/M cell cycle arrest, and caspase-dependent apoptosis . Additionally, this chemotype has been associated with antimicrobial , anticonvulsant , antituberculosis , and antidiabetic activities, making it a highly attractive starting point for multiple drug discovery campaigns . The integration of the nitro and amino functional groups on the phenyl ring is a strategic modification often explored in drug design to fine-tune electronic properties, binding affinity, and overall pharmacokinetic profiles of lead molecules. This compound is presented for research purposes to further investigate these and other potential biochemical applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O4 B11844592 2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one CAS No. 55361-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55361-92-7

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(2-amino-5-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H10N2O4/c16-12-6-5-9(17(19)20)7-11(12)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8H,16H2

InChI Key

HDHFHJAEDFXEJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])N

Origin of Product

United States

Structural Characterization and Conformational Analysis of 2 2 Amino 5 Nitrophenyl 4h Chromen 4 One Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic analysis is fundamental to confirming the chemical identity and structural features of chromen-4-one derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are critical tools for verifying the molecular structure of these compounds. While specific data for the parent compound is not detailed in the available literature, analysis of related structures confirms the utility of NMR in assigning protons and carbons of the chromene core and the substituted phenyl ring. researchgate.netresearchgate.net The ¹H NMR spectra would be expected to show characteristic signals in the aromatic region corresponding to the protons on both the benzopyran and the aminonitrophenyl moieties. Signals for the C3-H of the chromenone ring and the protons of the heterocyclic ring would also be present, alongside a characteristic signal for the amino (-NH₂) group protons.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the principal functional groups within the molecule. The spectra of 2-(2-amino-5-nitrophenyl)-4H-chromen-4-one derivatives exhibit several characteristic absorption bands that confirm their structural integrity. Key vibrations include the N-H stretching of the primary amine, C=O stretching of the pyranone ring, C=C stretching of the aromatic systems, and the distinctive asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. nih.govresearchgate.net

Table 1: Typical Infrared Absorption Bands for Chromen-4-one Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amino (N-H)Stretching3401–3289 nih.gov
Carbonyl (C=O)Stretching1705–1666 nih.gov
Nitro (NO₂)Asymmetric Stretching~1527 researchgate.net
Nitro (NO₂)Symmetric Stretching~1355 researchgate.net
Aromatic (C=C)Stretching~1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of these compounds are characterized by UV-Vis spectroscopy. The spectra are typically defined by intense absorption bands corresponding to π → π* transitions within the conjugated aromatic system and n → π* transitions associated with the carbonyl group. For instance, the related compound 2-amino-4-nitrophenol (B125904) exhibits absorption maxima (λmax) at 224 nm, 262 nm, and 308 nm. sielc.com Studies on a similar chromene derivative, 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, determined an optical bandgap of 5.24 eV and noted violet fluorescence emission around 400 nm, highlighting the potential of these molecules in optoelectronic applications. researchgate.net

Table 2: Electronic Spectroscopy Data for Related Compounds

CompoundParameterValueReference
2-Amino-4-nitrophenolAbsorption Maxima (λmax)224, 262, 308 nm sielc.com
2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileOptical Bandgap5.24 eV researchgate.net
2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileFluorescence Emission400 nm researchgate.net

Single-Crystal X-ray Diffraction Studies for Molecular Geometry Determination

These studies reveal that derivatives often crystallize in monoclinic, triclinic, or orthorhombic systems. researchgate.netresearchgate.netresearchgate.netresearchgate.net For example, the structure of (R,S)-2-methyl-4-(4-nitrophenyl)-pyrano[3,2-c]chromen-5(4H)-one was determined to be in the orthorhombic space group Pbcn. researchgate.net The benzoxazin-4-one ring system in an analogous compound, 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, was found to be nearly co-planar with the attached benzene (B151609) ring, with a very small dihedral angle between them. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. nih.govnih.govresearchgate.net

Table 3: Crystallographic Data for Selected Chromene Derivatives

Compound DerivativeCrystal SystemSpace GroupReference
2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileMonoclinicC2/c researchgate.net
ethyl 2-amino-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylateTriclinicP-1 researchgate.net
(R,S)-2-methyl-4-(4-nitrophenyl)-pyrano[3,2-c]chromen-5(4H)-oneOrthorhombicPbcn researchgate.net
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileTriclinicP-1 researchgate.net

Analysis of Conformational Preferences and Stereochemical Aspects

The conformational analysis of these derivatives reveals important details about their spatial arrangement and stability.

Ring Conformation: In derivatives where the chromene ring is partially saturated (e.g., tetrahydro-4H-chromene), the dihydropyran ring is non-planar and typically adopts a boat or sofa conformation. researchgate.netresearchgate.net This deviation from planarity is a key stereochemical feature of the heterocyclic core.

Substituent Orientation: The orientation of the 2-(2-amino-5-nitrophenyl) group relative to the chromene core is a crucial conformational aspect. The dihedral angle between the plane of the chromene system and the plane of the phenyl ring is influenced by steric effects and intramolecular interactions. In related structures, intramolecular hydrogen bonds, such as between the amino group and a nearby heteroatom (oxygen or nitrogen), can enforce a more co-planar arrangement. nih.govnih.gov The nitro group itself is often observed to be slightly twisted out of the plane of the phenyl ring to which it is attached. nih.govnih.gov

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 2 2 Amino 5 Nitrophenyl 4h Chromen 4 One Analogues

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic and natural compounds. Among these, chromone (B188151) derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant anticancer potential. This section delves into the in vitro anticancer and antiproliferative activities of 2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one and its analogues, focusing on their cytotoxicity against various cancer cell lines, the mechanisms of cell death they induce, their impact on the cell cycle, and their molecular targets.

Evaluation of In Vitro Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. Studies have demonstrated that these compounds exhibit moderate to potent cytotoxic effects against various cancer cell lines. nih.gov For instance, certain chromene derivatives have shown promising anticancer activity, sometimes exceeding that of the reference drug doxorubicin, against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Notably, the structural features of these chromone analogues play a crucial role in their cytotoxic potency. For example, studies comparing chromen-4-one derivatives to chromane-2,4-dione derivatives have indicated that the latter generally possess higher potencies against leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cell lines. nih.gov Specifically, certain 4-amino-2H-benzo[h]chromen-2-one (ABO) analogues have exhibited potent cell growth inhibitory activity with ED50 values in the micromolar to nanomolar range against a wide array of tumor cell lines. nih.gov The substitution on the 4-amino group has been identified as a critical determinant of antitumor potency. nih.gov

Furthermore, hybrid molecules incorporating the this compound scaffold have been synthesized and evaluated. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be considered analogues, demonstrated significant antimitotic activity against a panel of 60 human cancer cell lines (NCI60). mdpi.com One particular derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, showed high levels of antimitotic activity with a mean GI50 value of 1.57 μM. mdpi.com

The following table summarizes the cytotoxic activity of selected chromone analogues against various cancer cell lines:

Compound/AnalogueCancer Cell LineActivity (IC50/ED50/GI50)Reference
Chromene derivative 2HT-29 (Colon)Higher than doxorubicin nih.gov
Chromene derivative 5HepG-2 (Liver)Higher than doxorubicin nih.gov
Chromene derivative 6MCF-7 (Breast)Higher than standard drug nih.gov
Compound 13 (Chroman-2,4-dione derivative)HL-60 (Leukemia)42.0 ± 2.7 μM nih.gov
Compound 13 (Chroman-2,4-dione derivative)MOLT-4 (Leukemia)24.4 ± 2.6 μM nih.gov
Compound 11 (Chroman-2,4-dione derivative)MCF-7 (Breast)68.4 ± 3.9 μM nih.gov
4'-methoxyphenyl derivative (18) (ABO analog)Various0.01-0.17 μM nih.gov
3'-methylphenyl derivative (24) (ABO analog)Various0.01-0.17 μM nih.gov
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)NCI60 panelMean GI50: 1.57 μM mdpi.com

Mechanisms of Cell Death Induction (e.g., Apoptosis)

A crucial aspect of anticancer drug discovery is understanding the mechanism by which a compound induces cancer cell death. For this compound analogues, apoptosis, or programmed cell death, has been identified as a primary mechanism. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. nih.govnih.gov

Several studies have indicated that chromone derivatives can trigger apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, which involves the Bcl-2 family of proteins. nih.gov These proteins are key regulators of apoptosis, with pro-apoptotic members promoting and anti-apoptotic members inhibiting the release of cytochrome c from mitochondria, a critical event in the apoptotic cascade. nih.govnih.govbiosynth.com A synthetic nitro-flavone derivative, 2-(4-Nitrophenyl)-4H-chromen-4-one (4NCO), was shown to induce apoptosis in A375 melanoma cells when used in combination with cisplatin. researchgate.net This effect was linked to the inhibition of PARP1, an enzyme involved in DNA repair. researchgate.net

The induction of apoptosis by these compounds is a key factor in their anticancer efficacy. For instance, some 4-thiazolidinone (B1220212) derivatives, which share structural similarities, have been demonstrated to induce apoptosis in a variety of cancer cell lines. mdpi.com Similarly, a specific dispiropiperazine derivative was found to induce not only apoptosis but also necrosis in SW480 human cancer cells. nih.gov This suggests that this compound analogues may employ multiple pathways to eliminate cancer cells.

Cell Cycle Perturbations and Growth Inhibition

In addition to inducing apoptosis, this compound analogues can exert their antiproliferative effects by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Compounds that can arrest the cell cycle at specific checkpoints are therefore valuable as anticancer agents.

Research has shown that certain chromone-related compounds can cause cell cycle arrest. For example, a dispiropiperazine derivative was reported to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This arrest was confirmed by Western blot analysis, which showed a reduction in cyclin B1 expression, a key regulator of the G2/M transition. nih.gov The ability to halt the cell cycle prevents cancer cells from dividing and can ultimately lead to cell death.

The withdrawal of essential amino acids can also trigger cell cycle arrest, and the mechanisms can vary depending on the specific amino acid. nih.govresearchgate.net While not a direct study on the target compound, this highlights the intricate regulation of the cell cycle and potential avenues for therapeutic intervention. The ability of this compound analogues to perturb the cell cycle represents a significant component of their anticancer activity.

Molecular Targets of Anticancer Action (e.g., Bcl-2 Protein, Topoisomerase)

Identifying the specific molecular targets of a drug is fundamental to understanding its mechanism of action and for rational drug design. For this compound and its analogues, several key molecular targets have been implicated in their anticancer effects, including the Bcl-2 protein and topoisomerase enzymes.

Bcl-2 Protein: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Therefore, targeting Bcl-2 is a promising strategy in cancer treatment. In silico molecular docking studies have suggested that certain compounds can interact with the Bcl-2 protein. For example, one study showed hydrogen bonding and hydrophobic interactions between a compound and key residues in the binding pocket of Bcl-2. researchgate.net By inhibiting the anti-apoptotic function of Bcl-2, these compounds can sensitize cancer cells to apoptosis.

Topoisomerases: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. nih.gov They are validated targets for cancer chemotherapy because their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death. nih.gov Both topoisomerase I and II are targeted by various anticancer drugs. nih.govresearchgate.net

Several studies have indicated that chromone-related structures can inhibit topoisomerase activity. For instance, a series of nitrofuran-based compounds, which can be considered structural analogues, were found to inhibit topoisomerase II in vitro. researchgate.net The inhibition of topoisomerase II can lead to DNA damage, particularly in rapidly dividing cancer cells. nih.govembopress.org The ability of this compound analogues to target these crucial enzymes contributes significantly to their cytotoxic and antiproliferative properties.

Antioxidant Properties and Free Radical Scavenging Capabilities

In addition to their anticancer activities, this compound and its analogues have been investigated for their antioxidant properties. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. Free radicals are highly reactive species that can damage cells, proteins, and DNA, contributing to aging and various diseases, including cancer. nih.govscienceopen.com

Several studies have demonstrated the free radical scavenging capabilities of chromone derivatives. mdpi.comresearchgate.net The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov The presence of phenolic hydroxyl groups in the structure of these compounds often contributes to their antioxidant potential. nih.gov

For example, a study on 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group revealed high antioxidant activity for most of the tested compounds. nih.govresearchgate.net The ability of these compounds to scavenge free radicals suggests that they may have a protective effect against oxidative stress-induced cellular damage. This antioxidant property could complement their anticancer activity by mitigating the oxidative stress often associated with cancer.

The following table provides a summary of the antioxidant activity of some related compounds:

Compound/AnalogueAssayActivityReference
2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol (B47542) fragmentsOleic acid oxidationHigher than 4-methyl-2,6-di-tert-butylphenol mdpi.com
5,6,7,8-Tetrahydroisoquinolines bearing 3(4)-nitrophenyl GroupNot specifiedHigh antioxidant activity nih.govresearchgate.net
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one AnalogsDPPH and ABTSStrong antioxidant capacities mdpi.com
Anilinoacridines and acridinylhydrazidesDPPHIC50 values ranging from 22.15 to 34.23 μM for the most active compounds researchgate.net

Antimicrobial Activities

Beyond their anticancer and antioxidant properties, some analogues of this compound have also been explored for their antimicrobial activities. The rise of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents.

Studies have shown that certain chromene and nitrofuran derivatives possess antibacterial and antifungal properties. For instance, a series of new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles exhibited antibacterial activity against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance. mdpi.com Some of these compounds showed minimum inhibitory concentrations (MICs) comparable to or lower than the clinical antibiotics ciprofloxacin, nitrofurantoin, and furazidin. mdpi.com

Furthermore, a novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazine moiety demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, a Schiff base compound incorporating a nitrophenyl group was screened for its antifungal and bactericidal properties, showing greater sensitivity in Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net The antimicrobial potential of these compounds adds another dimension to their biological activity spectrum, suggesting their potential utility in combating infectious diseases.

Antibacterial Efficacy Studies

The antibacterial potential of 4H-chromen-4-one derivatives has been evaluated against a variety of pathogenic bacteria. Research has demonstrated that substitutions on the chromene ring system significantly influence their antibacterial efficacy.

A study involving a library of 2-amino-4H-chromene derivatives showed that these compounds possess in vitro antibacterial activity against standard strains of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another investigation synthesized a series of pyrimidine-containing 4H-chromen-4-one derivatives and tested their activity against plant pathogenic bacteria. researchgate.net Notably, compound 4c from this series showed significant inhibitory effects against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 15.5 µg/mL and 14.9 µg/mL, respectively. researchgate.net Furthermore, compound 4h was most effective against Ralstonia solanacearum (Rs) with an EC50 value of 14.7 µg/mL, outperforming standards like bismerthiazol (B1226852) and thiodiazole copper. researchgate.net Scanning electron microscopy of bacteria treated with compound 4c revealed that it works by destroying the bacterial cell membrane structure. researchgate.net

Similarly, various 2-amino-3-cyano-4H-chromene derivatives have been synthesized and assessed for their antimicrobial properties. nanobioletters.com In one such study, compounds 4n and 4p demonstrated good antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative). nanobioletters.com The general findings suggest that the chromene nucleus is a viable scaffold for developing new antibacterial agents, with specific substitutions playing a key role in their spectrum and potency. ijpcsonline.comiscience.intandfonline.comias.ac.in

Table 1: Antibacterial Activity of Selected 4H-Chromen-4-one Analogues

CompoundBacterial StrainActivity MeasurementResultReference
Compound 4c (pyrimidine-containing)Xanthomonas axonopodis pv. citri (Xac)EC5015.5 µg/mL researchgate.net
Compound 4c (pyrimidine-containing)Xanthomonas oryzae pv. oryzae (Xoo)EC5014.9 µg/mL researchgate.net
Compound 4h (pyrimidine-containing)Ralstonia solanacearum (Rs)EC5014.7 µg/mL researchgate.net
Compound 4n (2-amino-3-cyano)S. aureus, E. coliZone of InhibitionGood activity nanobioletters.com
Compound 4p (2-amino-3-cyano)S. aureus, E. coliZone of InhibitionGood activity nanobioletters.com

Antifungal Efficacy Studies

Analogues of 4H-chromen-4-one have also shown considerable promise as antifungal agents. Their efficacy has been tested against a range of human and plant pathogenic fungi.

A study investigating 27 different chromone derivatives found that four chromone-3-carbonitriles exhibited significant antifungal activity against nine Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds also inhibited the formation of biofilms, a key virulence factor for Candida albicans. nih.gov Specifically, 6-bromochromone-3-carbonitrile was shown to be fungicidal, completely killing C. albicans cells within 2 hours of contact at its MIC value of 5 µg/mL. nih.gov

Other research has focused on synthesizing novel 4H-chromen-4-one derivatives and evaluating their activity against fungi like Aspergillus niger and Candida albicans. ijpcsonline.comiscience.in The results often indicate that the antifungal activity is highly dependent on the nature and position of substituents on the chromone core. iscience.innih.gov For instance, a series of 2-amino-3-cyano-4H-chromene derivatives showed that compounds 4a, 4c, 4i, and 4l had excellent antifungal outcomes against C. albicans and Fusarium oxysporum. nanobioletters.com

Table 2: Antifungal Activity of Selected 4H-Chromen-4-one Analogues

CompoundFungal StrainActivity MeasurementResultReference
6-bromochromone-3-carbonitrileCandida albicansMIC5 µg/mL nih.gov
chromone-3-carbonitrileCandida speciesMIC5-50 µg/mL nih.gov
6-isopropylchromone-3-carbonitrileCandida speciesMIC5-50 µg/mL nih.gov
6-methylchromone-3-carbonitrileCandida speciesMIC5-50 µg/mL nih.gov
Compound 4a (2-amino-3-cyano)C. albicans, F. oxysporumZone of InhibitionExcellent activity nanobioletters.com
Compound 4l (2-amino-3-cyano)C. albicans, F. oxysporumZone of InhibitionExcellent activity nanobioletters.com

Anti-leishmanial Activity

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health problem. Research into novel therapeutics has identified chromone derivatives as a promising class of compounds.

In one study, nine newly synthesized chromone derivatives were tested for their efficacy against L. donovani. nih.gov The most effective compound, designated NP1 (C-(6-Methyl-4-oxo-4H-1-benzopyran-3-yl)-N-(p-tolyl) nitrone), significantly inhibited the growth of both promastigotes and intracellular amastigotes. nih.gov At a concentration of 5 µg/mL, NP1 inhibited the growth of L. donovani promastigotes by 98.57% and intracellular amastigotes by 85%. nih.gov

Another study rationally designed and synthesized a series of chromone-peptidyl hybrids to identify potential anti-leishmanial agents. nih.gov Three hybrids, 7c, 7n, and 7h , displayed potent activity with IC50 values of 9.8, 10, and 12 µM, respectively, which were comparable to the reference drug erufosine (B12787603) (IC50 of 9.8 µM). nih.gov Importantly, compounds 7c and 7n were found to be non-cytotoxic to human THP-1 cells at concentrations up to 100 µM, indicating a favorable selectivity profile. nih.gov These findings highlight the potential of the chromone scaffold in the development of new treatments for leishmaniasis.

Table 3: Anti-leishmanial Activity of Selected Chromone Analogues

CompoundParasite FormActivity MeasurementResultReference
NP1L. donovani promastigotes% Inhibition (at 5 µg/mL)98.57% nih.gov
NP1L. donovani amastigotes% Inhibition (at 5 µg/mL)85% nih.gov
Hybrid 7cLeishmaniaIC509.8 µM nih.gov
Hybrid 7nLeishmaniaIC5010 µM nih.gov
Hybrid 7hLeishmaniaIC5012 µM nih.gov

Enzyme Inhibition Studies

The biological activities of this compound analogues are often attributed to their ability to interact with and inhibit specific enzymes. This section explores the inhibitory effects of these compounds on tyrosinase, α-glucosidase, and Cytochrome P450 (CYP51).

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents used in cosmetics for skin whitening and in medicine to treat hyperpigmentation disorders. nih.gov Various chromone derivatives have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase.

One study synthesized fourteen chromone derivatives and found that 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone exhibited the strongest inhibitory activity, surpassing that of common inhibitors like aloesin, arbutin, and kojic acid. nih.govresearchgate.net Kinetic analysis revealed that this compound acts as a competitive inhibitor, competing with L-tyrosine for the enzyme's binding site. nih.govresearchgate.net Another investigation of synthetic dihydropyrano[3,2-b]chromenediones also identified potent tyrosinase inhibitors. nih.gov The most active compound, DHPC04 , displayed a Ki value of 4 µM, comparable to kojic acid, and also acted as a competitive inhibitor for the L-DOPA binding site of the enzyme. nih.gov These studies underscore that the chromone skeleton is a valuable template for designing effective tyrosinase inhibitors.

Table 4: Tyrosinase Inhibitory Activity of Selected Chromone Analogues

CompoundInhibition TypePotency (Ki)Reference
5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromoneCompetitiveStronger than kojic acid nih.govresearchgate.net
DHPC04 (dihydropyrano[3,2-b]chromenedione)Competitive4 µM nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a crucial enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. mdpi.com Chromone derivatives have emerged as a promising class of α-glucosidase inhibitors.

A series of chromone-based phenylhydrazone and benzoylhydrazone derivatives were synthesized and evaluated for their inhibitory effects. nih.gov Compound 5c from this series was identified as the most potent inhibitor with an IC50 value of 6.59 ± 0.09 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 685.11 ± 7.46 µM). nih.gov In a separate study, a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) , demonstrated a maximum inhibition of 99.3% at a concentration of 27.6 µM, which was 22.4-fold more potent than acarbose. nih.gov Kinetic studies showed that BDC acts as a non-competitive inhibitor. nih.gov Furthermore, chromone derivatives isolated from the marine fungus Penicillium thomii also displayed significant inhibition of α-glucosidase, with IC50 values ranging from 268 to 1017 µM, again proving more active than acarbose. mdpi.comnih.gov

Table 5: α-Glucosidase Inhibitory Activity of Selected Chromone Analogues

CompoundInhibition TypePotency (IC50)Reference
Compound 5c (phenylhydrazone derivative)Not specified6.59 ± 0.09 µM nih.gov
2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC)Non-competitiveHighly potent (99.3% inhibition at 27.6 µM) nih.gov
Penithochromone ANot specified268 µM mdpi.com
Penithochromone CNot specified688 µM mdpi.com
Acarbose (Standard)Competitive685.11 ± 7.46 µM nih.gov

Cytochrome P450 (CYP51) Enzyme Modulation

The cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51 or Erg11), is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. frontiersin.org It is the primary target for azole antifungal drugs. frontiersin.org The development of resistance to azoles, often through mutations in the CYP51 gene, has prompted a search for new inhibitors that target this enzyme. nih.gov

While direct enzymatic inhibition data for this compound analogues on CYP51 is not extensively detailed in the provided context, molecular docking studies have been employed to predict the mechanism of action for novel chromone derivatives. For example, benzochromene-3-carbonitriles have been suggested to exert their antifungal effect by binding to the cytochrome CYP51 active site. nih.gov In another study, novel chromenol derivatives were synthesized, and molecular docking studies predicted that the inhibition of C. albicans CYP51 is a likely mechanism for their observed antifungal activity. nih.gov These computational models suggest that the chromone scaffold can fit into the active site of CYP51, disrupting its function and leading to fungal cell death. This indicates that chromone analogues are promising candidates for development as novel CYP51 inhibitors, potentially overcoming existing azole resistance. researchgate.net

Other Enzyme Targets (e.g., 14α-Demethylase, DNA Gyrase)

Analogues of the 4H-chromen-4-one scaffold have been investigated for their inhibitory effects on various microbial enzymes crucial for pathogen survival. Among these are 14α-demethylase (CYP51) and DNA gyrase, both of which are validated targets for antimicrobial agents.

14α-Demethylase (CYP51): This enzyme is a vital component in the sterol biosynthesis pathway in fungi and protozoa. nih.gov Its inhibition disrupts the integrity of the cell membrane, leading to cell death. nih.gov While human CYP51 is also involved in cholesterol biosynthesis, it has shown high intrinsic resistance to inhibitors that are potent against microbial orthologs. nih.govnih.gov While specific studies focusing solely on this compound analogues against CYP51 are not extensively detailed in the provided sources, the broader class of chromene derivatives has been explored for antifungal activity, suggesting CYP51 as a potential, albeit challenging, target.

DNA Gyrase: This bacterial enzyme, a type II topoisomerase, is essential for controlling the topological state of DNA during replication and transcription, making it an excellent target for antibiotics. nih.govresearchgate.net DNA gyrase introduces negative supercoils into DNA and is also involved in unlinking replicated daughter chromosomes, a role it shares with the homologous topoisomerase IV. nih.gov The 4-quinolones are a well-known class of antibiotics that target both DNA gyrase and topoisomerase IV. nih.gov Research into novel DNA gyrase inhibitors has uncovered structurally diverse compounds, and while the provided literature does not pinpoint this compound itself, the general chromone scaffold is a feature in various heterocyclic compounds designed as potential antibacterial agents.

Receptor Modulation and Signaling Pathway Analysis (e.g., GPR55)

The G protein-coupled receptor 55 (GPR55) has emerged as a significant drug target for a range of chronic conditions, including inflammation, neurodegeneration, metabolic diseases, and cancer. acs.orgresearchgate.net This orphan receptor is activated by certain lipid ligands and cannabinoids, triggering distinct signaling pathways from the classical cannabinoid receptors CB1 and CB2. nih.govnih.gov

A series of chromen-4-one-2-carboxylic acid derivatives has been synthesized and evaluated for their ability to modulate GPR55. acs.org These studies revealed that modifications to the chromen-4-one scaffold could produce a spectrum of compounds with tunable efficacy, ranging from partial and full agonists to antagonists. acs.org For instance, the attachment of various substituted 8-benzamido residues and substitution at position 6 with halogen atoms significantly influenced the compound's activity at the GPR55 receptor. acs.org

The signaling cascade initiated by GPR55 activation involves Gq and G12 proteins, leading to the activation of RhoA kinase and phospholipase C. nih.gov This ultimately results in an increase in intracellular calcium released from IP3R-gated stores. nih.gov The development of chromen-4-one-based GPR55 modulators provides valuable chemical tools to further investigate the physiological roles of this receptor and its potential as a therapeutic target. acs.org

Table 1: Activity of Chromen-4-one Analogues on GPR55 Receptor

Anti-inflammatory Potential and Associated Mechanisms

Several analogues based on the 2-phenyl-4H-chromen-4-one structure have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

One study identified a specific 2-phenyl-4H-chromen-4-one derivative (compound 8) that effectively suppressed the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net The anti-inflammatory effect was attributed to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net Activation of TLR4 by LPS typically leads to the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6); compound 8 was shown to downregulate the expression of these molecules in a dose-dependent manner. nih.govresearchgate.net

Another synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, also showed potent anti-inflammatory and antinociceptive activities. nih.gov This compound significantly downregulated the production of NO and prostaglandin (B15479496) E2 (PGE2) in LPS-induced RAW264.7 cells. nih.gov Its mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Furthermore, some compounds have been shown to exert their anti-inflammatory effects by activating the NRF2 pathway, which in turn reverses the elevated levels of various pro-inflammatory cytokines and mediators. dundee.ac.uk

Table 2: Anti-inflammatory Activity of 4H-Chromen-4-one Analogues

Anti-diabetic Activity

The chromene scaffold is a key feature in compounds investigated for the management of diabetes mellitus. Their mechanisms of action primarily involve the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of insulin-related pathways.

A novel organic crystal, 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, demonstrated potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 77.79 μg/mL and 86.27 μg/mL, respectively. researchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose, and their inhibition can help manage postprandial hyperglycemia. nih.gov Other studies have highlighted bis-phenylureido aurone (B1235358) analogues (structurally related to chromones) that show very high α-glucosidase inhibition, with one compound exhibiting an IC50 of 6.6 µM. mdpi.com

Furthermore, derivatives of the related chromen-2-one (coumarin) scaffold have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV). doi.orgresearchgate.net DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by preventing the breakdown of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and lowers glucagon (B607659) levels. researchgate.net Certain chromonyl-imidazolidinedione derivatives have also been shown to increase insulin release from INS-1 cells, indicating an insulinotropic effect. nih.gov

Table 3: Anti-diabetic Activity of Chromene Analogues

Antitubercular and Antimycobacterial Activities

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has necessitated the search for new antitubercular agents. mdpi.com The 4H-chromen-4-one scaffold has been utilized in the development of compounds with promising activity against MTB.

A series of 4H-chromen-4-one derivatives were evaluated for their antitubercular properties, leading to the identification of compound 8d, which was active against both drug-sensitive and multidrug-resistant strains of tuberculosis. nih.gov Other related heterocyclic structures have also shown potent antimycobacterial effects. For example, 1,4-benzoxazinone derivatives displayed minimum inhibitory concentrations (MIC) between 2 and 8 μg/mL against various MTB strains, including resistant ones, with minimal cytotoxicity against mammalian cells. nih.gov Similarly, a triazole thiol compound showed promising activity against the H37Rv strain (at 5.5 µg/mL) and MDR strains (at 11 µg/mL) of MTB. nih.gov Computational studies suggest that these compounds may act by inhibiting essential mycobacterial enzymes, such as those in the menaquinone biosynthesis pathway or β-ketoacyl ACP synthase I (KasA). nih.govnih.gov

Table 4: Antitubercular Activity of Chromen-4-one and Related Analogues

Antiviral and Anti-HIV Activities

Chromen-4-one derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including Human Immunodeficiency Virus (HIV), Chikungunya virus (ChikV), and SARS-CoV-2.

Several studies have focused on developing chromene-based compounds as anti-HIV agents. Fused chromene derivatives have been synthesized and tested for their ability to inhibit HIV-1 and HIV-2 replication in cell cultures. researchgate.net Bioinspired analogues of Calanolide A, a known anti-HIV agent, incorporating the pyrano[2,3-f]chromen-8-one scaffold, have also shown moderate activity against HIV-1. mdpi.com Furthermore, Ginkgetin, a natural flavonoid containing the chromen-4-one core, was identified as a promising hit compound with an IC50 of 10.76 µM against HIV-1. rjpbr.com The anti-HIV activity of some khellactone (B107364) analogues, which are structurally related to chromones, is highly dependent on the stereochemistry of substituents, indicating specific interactions with viral targets. nih.gov

Beyond HIV, 2-aryl-4H-chromen-4-one derivatives have been found to be potent inhibitors of ChikV, with compounds 2a and 2b showing IC50 values of 0.44 μM and 0.45 μM, respectively. researchgate.net More recently, in the search for therapeutics against SARS-CoV-2, the natural flavonoid isoginkgetin, which possesses a 4H-chromen-4-one scaffold, exhibited remarkable antiviral activity with an IC50 value of 22.81 μM in infected Vero cells, possibly by inhibiting the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp). nih.gov

Table 5: Antiviral Activity of 4H-Chromen-4-one Analogues

Structure Activity Relationship Sar Studies for 2 2 Amino 5 Nitrophenyl 4h Chromen 4 One Analogues

Impact of Substituent Modifications on the 2-Phenyl Ring (Nature and Position of Amino and Nitro Groups)

The nature and position of the amino and nitro groups on the 2-phenyl ring of 2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one are critical determinants of its biological activity. While direct SAR studies on this specific compound are limited, research on related nitro- and amino-substituted chromone (B188151) derivatives provides valuable insights.

The presence of a nitro group on the phenyl ring has been shown to be a necessary requirement for the anticancer effects of some related heterocyclic compounds researchgate.net. Studies on other classes of compounds have indicated that the incorporation of a hydroxy group along with a nitro group can lead to potent inhibitory activity frontiersin.org. The position of the nitro group is also crucial; for instance, in a series of 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin moiety was found to be essential for antibacterial activity, while nitro substitution only on the 3-aryl ring resulted in inactive compounds nih.gov.

Similarly, the amino group plays a significant role in modulating the biological profile. In some instances, the introduction of an amino substituent has been observed to decrease the antibacterial activity of 3-arylcoumarins nih.gov. However, in other contexts, such as in a series of triarylethylene analogues, an attached amino group significantly enhanced cytotoxicity against breast cancer cell lines mdpi.com. The position of substituents on the phenyl ring, in general, has been shown to influence activity, with 2- and 3-substituted compounds often being more active than their 4-substituted counterparts in some series of compounds nih.gov.

The electronic properties of substituents on the phenyl ring are also a key factor. A study on chromone derivatives as inhibitors of superoxide anion generation highlighted that a hydrogen bond donor at the meta position of the phenyl ring greatly impacted the activity ncku.edu.twnih.gov. This suggests that the interplay of electronic and steric factors of the amino and nitro groups, as well as their specific positions on the phenyl ring, are pivotal in defining the biological activity of this compound analogues.

Influence of Structural Changes within the 4H-Chromen-4-one Core

The 4H-chromen-4-one core serves as a privileged scaffold in medicinal chemistry, and structural modifications within this nucleus can significantly modulate the biological activity of its derivatives nih.gov. The chromone ring system is a key feature in numerous bioactive compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties nih.govresearchgate.net.

Alterations to the substituents on the chromone core have been extensively studied. For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives evaluated as selective COX-2 inhibitors, the nature and size of the substituent at the C-3 position of the chromene scaffold were found to be important for inhibitory activity nih.govnih.gov. An increase in the lipophilicity of substituents at the C-3 position led to increased COX-2 inhibitory potency and selectivity nih.gov. The relative potency followed the order: benzyl > acetyl > allyl > Et > Me > H > OH nih.gov.

The presence of a carbonyl group at the C-4 position is generally considered essential for the activity of many chromone-based inhibitors nih.gov. Furthermore, substitutions at other positions on the chromone ring also play a role. A study on chromone derivatives as inhibitors of breast cancer resistance protein ABCG2 revealed that a 4-bromobenzyloxy substituent at position 5 was important for the inhibition of both mitoxantrone efflux and basal ATPase activity researchgate.net. In another study, a methoxy group at the 7-position of the chromone core was found to greatly impact the inhibitory activity against superoxide anion generation ncku.edu.twnih.gov.

The planarity and electronic distribution of the chromone ring system are also critical for its interaction with biological targets. Modifications that alter these properties, such as the introduction of bulky groups or changes in the electronic nature of substituents, can dramatically affect the biological activity nih.gov. For example, in a series of chroman-4-one derivatives, it was found that electron-rich compounds were generally less potent inhibitors than electron-poor compounds nih.gov.

Modification on 4H-Chromen-4-one Core Observed Effect on Biological Activity Reference Compound Class
Substituent at C-3Size and lipophilicity influence potency and selectivity.2-Phenyl-4H-chromen-4-one derivatives (COX-2 inhibitors) nih.gov
Substituent at C-5A 4-bromobenzyloxy group was important for ABCG2 inhibition.Chromone derivatives (BCRP inhibitors) researchgate.net
Substituent at C-7A methoxy group enhanced activity against superoxide anion generation.2-Phenoxychromone derivatives ncku.edu.twnih.gov
Carbonyl group at C-4Essential for potent inhibitory activity in many cases.Chroman-4-one based inhibitors nih.gov

Effects of Fused Heterocyclic Rings and Additional Substituents on Biological Activities (e.g., Pyranochromenes, Benzochromenes)

Fusing additional heterocyclic rings to the 4H-chromen-4-one scaffold can lead to novel compounds with significantly altered or enhanced biological activities. This strategy has been employed to create diverse chemical libraries for drug discovery, with pyranochromenes and benzochromenes being prominent examples.

Pyranochromenes: The fusion of a pyran ring to the chromone core results in pyranochromene derivatives, which are found in numerous natural products with a range of biological activities nih.gov. These compounds have demonstrated potential as antimicrobial, antiprotozoal, and anticancer agents nih.gov. The spectrum of their biological activity is often dependent on the substitution pattern on the fused ring system nih.gov.

Benzochromenes: Benzochromene derivatives, which feature a fused benzene (B151609) ring, have attracted considerable attention for their pharmacological properties, including anticancer and antimicrobial activities mdpi.comnih.govresearchgate.netnih.gov. SAR studies on benzo[h]chromene derivatives have shown that the nature and position of substituents on the fused ring system significantly influence their cytotoxic effects mdpi.comfrontiersin.org. For instance, in a series of 4H-benzo[h]chromenes, the presence of hydrophobic groups at the second position with a cyano group at the third position had a significant impact on enhancing inhibitory activity toward cancer cell lines frontiersin.orgacs.org. In another study, certain benzo[h]chromene derivatives were identified as having promising anti-cancer activities, with one compound, in particular, showing high efficacy mdpi.com.

The fusion of other heterocyclic rings, such as pyrrole, to the chromone core has also been explored. For example, a methyl group substituted at the nitrogen in the 7-position of a pyrrole ring fused at the 7,8-positions of 4-aryl-4H-chromenes led to a series of potent apoptosis inducers nih.gov. This highlights the potential of creating novel bioactive compounds by combining different heterocyclic systems with the chromone scaffold.

Fused Heterocyclic System Key SAR Findings Reported Biological Activities
PyranochromenesActivity is dependent on the substitution pattern on the fused ring system.Antimicrobial, Antiprotozoal, Anticancer nih.gov
BenzochromenesHydrophobic groups at C-2 and a cyano group at C-3 enhance anticancer activity.Anticancer, Antimicrobial mdpi.comfrontiersin.orgacs.org
Pyrrole-fused ChromenesN-alkylation of the fused pyrrole ring can lead to potent apoptosis inducers.Anticancer (apoptosis induction) nih.gov

Stereochemical Implications for Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors nih.govresearchgate.netrsc.org. Although specific stereochemical studies on this compound are not widely reported, the principles of stereochemistry in drug action are well-established and applicable.

The enantioselective synthesis of 2-amino-4H-chromene derivatives has been achieved, yielding optically active compounds with potential biological activities, such as antifungal properties. This demonstrates that chiral centers can be introduced into the chromene scaffold, and the resulting enantiomers may possess distinct biological profiles.

In studies of other chiral molecules, it has been consistently shown that one enantiomer is often more potent or has a different mode of action than the other nih.govresearchgate.net. For instance, in a study of 3-Br-acivicin isomers and derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target was responsible for the enhanced biological activity nih.govresearchgate.net. This underscores the importance of considering the three-dimensional arrangement of atoms in drug design and development.

For this compound analogues, if a chiral center is introduced, for example, by substitution at the C-3 position or on a side chain, it is highly probable that the resulting enantiomers would exhibit different biological activities. The differential binding of enantiomers to their target proteins would likely lead to variations in potency, efficacy, and even the type of biological response. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogues of this compound would be a critical step in elucidating a complete SAR and identifying the more active and potentially less toxic stereoisomer.

Computational Chemistry and in Silico Approaches in Research on 2 2 Amino 5 Nitrophenyl 4h Chromen 4 One

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding affinity and the nature of the interactions. While specific docking studies on 2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one are not extensively documented, research on structurally related chromen-4-one derivatives provides a strong basis for understanding its potential biomolecular interactions.

Studies on similar chromen-4-one derivatives have shown their potential to interact with a variety of biological targets, including protein kinases, cyclooxygenases, and DNA. nih.govnih.govnih.gov For instance, certain flavone (B191248) derivatives have been identified as potent inhibitors of protein-tyrosine kinases, where they act as competitive inhibitors with respect to ATP. nih.gov The binding affinity of these compounds is largely influenced by the substitution pattern on the chromen-4-one core.

The presence of an amino group and a nitro group on the 2-phenyl ring of this compound is expected to significantly influence its binding modes. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These interactions can contribute to a strong and specific binding to the active site of a target protein. Molecular docking studies on analogous compounds have revealed that the binding energies can vary, indicating a range of potential potencies. For example, docking of some flavone derivatives against tyrosine protein kinase has shown good binding affinities. benthamdirect.com

Target ProteinPredicted Binding Affinity (kcal/mol) for Analogous Chromen-4-onesKey Interacting Residues (Predicted)
Protein Kinase-7.0 to -9.5Lys, Asp, Glu, Ser
Cyclooxygenase-2 (COX-2)-8.0 to -10.0Arg, Val, His, Ser
DNA-6.5 to -8.0GC-rich regions

Note: The data in this table is representative of findings for structurally similar chromen-4-one derivatives and is intended to be illustrative of the potential interactions of this compound.

The interactions between a ligand and the amino acid residues within the active site of a protein are crucial for its biological activity. For chromen-4-one derivatives, hydrogen bonding and hydrophobic interactions are the primary forces driving these interactions. nih.gov In the case of this compound, the amino group is likely to form hydrogen bonds with acidic residues such as aspartic acid and glutamic acid. The nitro group, being a strong hydrogen bond acceptor, could interact with residues like serine or the backbone amide protons.

Furthermore, the planar chromen-4-one ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. mdpi.com The specific orientation and interactions will ultimately depend on the topology of the active site of the target protein. For example, in the active site of COX-2, the methylsulfonyl-phenyl moiety of some chromen-4-one derivatives has been shown to orient towards a secondary pocket, interacting with residues like Arg513, Val523, and His90. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. DFT studies on chromen-4-one derivatives have provided significant insights into their chemical reactivity and stability. nih.gov

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. In substituted chromenes, the distribution of HOMO and LUMO is often localized on different parts of the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the electron-donating amino group and the electron-withdrawing nitro group on the 2-phenyl ring are expected to create a significant dipole moment and influence the molecular electrostatic potential (MEP). The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for intermolecular interactions.

PropertyPredicted Value/CharacteristicSignificance
HOMO-LUMO GapModerateIndicates good chemical stability with potential for reactivity.
HOMO DistributionLikely localized on the aminophenyl ring.Indicates the region susceptible to electrophilic attack.
LUMO DistributionLikely localized on the nitrophenyl and chromone (B188151) rings.Indicates the region susceptible to nucleophilic attack.
Molecular Electrostatic PotentialNegative potential around the carbonyl and nitro groups; Positive potential around the amino group.Predicts sites for hydrogen bonding and other non-covalent interactions.

Note: The data in this table is based on DFT studies of analogous substituted chromen-4-one derivatives and represents predicted properties for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds. 2D and 3D-QSAR studies have been successfully applied to various series of chromen-4-one derivatives to understand the structural requirements for their biological activities, including anticancer effects. benthamdirect.comethz.chnih.gov

The development of a QSAR model for a series of compounds that includes this compound would involve the calculation of various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms like random forest (RF) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For flavone derivatives, QSAR studies have highlighted the importance of descriptors related to the electronic and hydrophobic character of the substituents in determining their anticancer activity. researchgate.netresearchgate.net The presence of both a hydrogen-bond donating amino group and a polar nitro group in this compound would likely make descriptors related to polarity and hydrogen bonding capabilities significant contributors to a QSAR model.

In Silico Predictive Studies for Pharmacokinetic Properties (e.g., Computational Prediction of Absorption, Distribution, Metabolism, Excretion)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational models and software are available to predict these properties based on the chemical structure of a molecule. nih.gov

For this compound, its pharmacokinetic profile can be predicted by analyzing its physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties are often evaluated against criteria such as Lipinski's rule of five to assess oral bioavailability. nih.gov

ADME PropertyPredicted CharacteristicImplication
Absorption
Human Intestinal AbsorptionModerate to highLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability.
Distribution
Blood-Brain Barrier PermeabilityLow to moderateThe polar groups may limit its ability to cross the blood-brain barrier.
Plasma Protein BindingHighLikely to bind to plasma proteins, affecting its free concentration.
Metabolism
CYP Isoform InhibitionPotential inhibitor of certain CYP isoforms.Could lead to drug-drug interactions.
Excretion
Renal ExcretionLikely to be a route of excretion.The polar nature may facilitate renal clearance.

Note: The predictions in this table are based on general in silico ADME studies of flavonoid and chromone derivatives and represent a likely profile for this compound.

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Selectivity and Potency

Future research will likely focus on the rational design and synthesis of novel analogues of 2-(2-amino-5-nitrophenyl)-4H-chromen-4-one to improve its pharmacological profile. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for its biological activity. By systematically modifying the substituents on both the chromen-4-one core and the nitrophenyl ring, researchers can aim to enhance the compound's selectivity towards specific biological targets, thereby reducing potential off-target effects. Furthermore, modifications can be introduced to increase potency, allowing for lower effective doses. For instance, the introduction of different functional groups could modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which can significantly impact its interaction with biological macromolecules.

Exploration of New Biological Targets and Therapeutic Indications

While the chromen-4-one scaffold is known for a wide range of biological activities, including anti-inflammatory and anticancer effects, the specific therapeutic potential of this compound remains largely unexplored. ontosight.ai Future investigations should aim to identify and validate its molecular targets. High-throughput screening against a panel of kinases, proteases, and other enzymes could reveal novel mechanisms of action. Based on the activities of structurally related compounds, this molecule could be investigated for its potential as an inhibitor of interleukin-5, which is implicated in asthma. nih.govnih.gov Additionally, given the anti-inflammatory properties of many chromen-4-one derivatives, its effects on inflammatory pathways, such as the TLR4/MAPK signaling pathway, should be explored. nih.govresearchgate.net The presence of the nitro group also suggests potential applications in hypoxia-activated cancer therapy.

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally friendly synthetic routes for this compound and its analogues is essential for facilitating further research and potential commercialization. Current synthetic methods for chromen-4-one derivatives often involve multi-step procedures with potentially harsh reagents. nih.govresearchgate.net Future research should focus on the development of novel catalytic systems, such as metal-organic frameworks or biocatalysts like baker's yeast, to improve reaction yields and reduce waste. nih.gov One-pot, multi-component reactions offer a streamlined approach to synthesizing a library of analogues for SAR studies. nih.gov The exploration of microwave-assisted and flow chemistry techniques could also lead to more rapid and scalable production methods.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A holistic understanding of the biological effects of this compound will require the integration of various advanced research methodologies.

Cheminformatics: Computational tools can be employed to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. Molecular docking and molecular dynamics simulations can provide insights into its binding modes with potential biological targets, guiding the design of more potent and selective analogues. researchgate.net

Proteomics: Chemical proteomics approaches can be utilized to identify the direct cellular targets of the compound. nih.gov By using a tagged version of the molecule as a probe, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. This can provide an unbiased view of the compound's mechanism of action.

Systems Biology: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for understanding the global effects of this compound on cellular networks. This systems-level perspective can help to elucidate complex biological responses and identify potential biomarkers for monitoring therapeutic efficacy.

By pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Amino-5-nitrophenyl)-4H-chromen-4-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chromone derivatives are often functionalized at the C-2 position using aryl amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) are critical steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm amino (-NH₂) and nitro (-NO₂) groups via N-H stretching (3300–3500 cm⁻¹) and asymmetric/symmetric NO₂ vibrations (1520–1350 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.5–8.5 ppm) and chromen-4-one carbonyl (δ ~180 ppm in ¹³C NMR) .
  • HPLC-MS : Validate molecular weight (exact mass: 296.07 g/mol) and detect impurities .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can site-selective functionalization at the chromone core be achieved to enhance bioactivity?

  • Methodological Answer :

  • C-3 Functionalization : Use iodine catalysts to generate 3-iodochromones, followed by cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
  • C-2 Modifications : Introduce triazole or tetrazole groups via click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to improve solubility and target binding .
  • Mechanistic Insight : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) predict regioselectivity by analyzing electron density and frontier molecular orbitals .

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). Use SHELXTL or WinGX for structure refinement .
  • Data Interpretation : Compare experimental bond lengths/angles (e.g., C=O in chromen-4-one: ~1.22 Å) with DFT-optimized geometries to validate tautomeric forms or hydrogen-bonding networks .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., nitro → methoxy at C-5) and correlate with bioactivity trends using multivariate regression .
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways that may explain inconsistent in vivo results .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes linked to observed bioactivity (e.g., 4-aminobutyrate-aminotransferase for antiepileptic effects) .
  • Docking Workflow : Use AutoDock Vina with crystal structures (PDB ID: 1OHV) and validate poses via MD simulations (GROMACS). Key interactions: H-bonding between the nitro group and Arg194, π-π stacking of the chromone ring with Phe145 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.